molecular formula C24H29N3O4 B15283957 1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15283957
M. Wt: 423.5 g/mol
InChI Key: MNSAJYOVKWOIFA-LSDHQDQOSA-N
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Description

1-[3-(Diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of a suitable precursor, such as a substituted acetoacetate, under acidic or basic conditions.

    Introduction of the Diethylamino Group: This can be achieved through nucleophilic substitution reactions, where a diethylamino group is introduced to the propyl chain.

    Addition of the Methoxybenzoyl Group: This step involves the acylation of the pyrrol-2-one core with a methoxybenzoyl chloride derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The diethylamino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[3-(Diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-[3-(Diethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in the substituents attached to the pyrrol-2-one ring, which can lead to differences in their chemical properties and biological activities.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H29N3O4/c1-4-26(5-2)14-7-15-27-21(17-10-12-25-13-11-17)20(23(29)24(27)30)22(28)18-8-6-9-19(16-18)31-3/h6,8-13,16,21,28H,4-5,7,14-15H2,1-3H3/b22-20+

InChI Key

MNSAJYOVKWOIFA-LSDHQDQOSA-N

Isomeric SMILES

CCN(CC)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=NC=C3

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=NC=C3

Origin of Product

United States

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